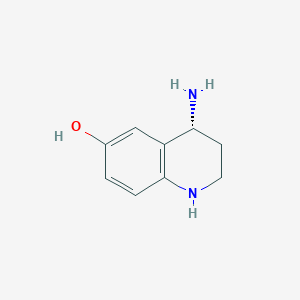
(R)-4-Amino-1,2,3,4-tetrahydroquinolin-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-4-アミノ-1,2,3,4-テトラヒドロキノリン-6-オールは、テトラヒドロキノリン類に属するキラルな有機化合物です。この化合物は、テトラヒドロキノリン環の4位にアミノ基、6位にヒドロキシル基を持つ、独特の構造が特徴です。
準備方法
合成経路と反応条件
(R)-4-アミノ-1,2,3,4-テトラヒドロキノリン-6-オールの合成は、通常、キノリン誘導体の還元を伴います。一般的な方法の1つは、4-ニトロキノリンの接触水素化、続いてニトロ基のアミノ基への還元です。反応条件には、高圧および高温下で水素ガスとパラジウム触媒を使用することがよくあります。
工業生産方法
(R)-4-アミノ-1,2,3,4-テトラヒドロキノリン-6-オールの工業生産には、大規模な接触水素化プロセスが用いられる場合があります。これらのプロセスは、高収率と高純度のために最適化されており、しばしば連続フロー反応器と、結晶化やクロマトグラフィーなどの高度な精製技術を使用します。
化学反応の分析
反応の種類
(R)-4-アミノ-1,2,3,4-テトラヒドロキノリン-6-オールは、以下を含む様々な化学反応を起こします。
酸化: ヒドロキシル基は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用してケトンに酸化することができます。
還元: この化合物は、ヒドロキシル基を除去して完全に飽和したテトラヒドロキノリンを形成するためにさらに還元することができます。
置換: アミノ基は、求核置換反応に関与し、他の官能基に置き換わる可能性があります。
一般的な試薬と条件
酸化: 酸性条件下での過マンガン酸カリウム (KMnO4) または三酸化クロム (CrO3)。
還元: パラジウム触媒を用いた水素ガス (H2)。
置換: 塩基の存在下でのハロアルカンやアシルクロリドなどの様々な求電子剤。
主要な生成物
酸化: 4-アミノ-1,2,3,4-テトラヒドロキノリン-6-オンの生成。
還元: 4-アミノ-1,2,3,4-テトラヒドロキノリンの生成。
置換: 異なる官能基を持つ置換テトラヒドロキノリンの生成。
科学研究への応用
化学
化学において、(R)-4-アミノ-1,2,3,4-テトラヒドロキノリン-6-オールは、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独特の構造により、創薬や開発のための多様な化学ライブラリーを作成できます。
生物学
生物学研究では、この化合物は、生物活性分子としての可能性について研究されています。生物学的経路を調節し、特定の酵素や受容体に相互作用することが期待されています。
医学
医学では、(R)-4-アミノ-1,2,3,4-テトラヒドロキノリン-6-オールは、その治療の可能性について調査されています。これは、神経疾患、癌、感染症を標的とした新薬の開発のためのリード化合物として役立つ可能性があります。
産業
産業部門では、この化合物は、特殊化学品や材料の製造に使用されます。その反応性と官能基は、ポリマー、染料、農薬の合成に適しています。
科学的研究の応用
Chemistry
In chemistry, ®-4-Amino-1,2,3,4-tetrahydroquinolin-6-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in modulating biological pathways and interacting with specific enzymes and receptors.
Medicine
In medicine, ®-4-Amino-1,2,3,4-tetrahydroquinolin-6-ol is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting neurological disorders, cancer, and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, dyes, and agrochemicals.
作用機序
(R)-4-アミノ-1,2,3,4-テトラヒドロキノリン-6-オールの作用機序には、特定の分子標的との相互作用が含まれます。アミノ基は酵素や受容体と水素結合を形成し、その活性を調節することができます。ヒドロキシル基は酸化還元反応に関与し、細胞経路に影響を与えることができます。これらの相互作用は、細胞機能やシグナル伝達の変化につながり、化合物の生物活性に貢献する可能性があります。
類似化合物の比較
類似化合物
4-アミノキノリン: テトラヒドロ構造とヒドロキシル基がありません。
6-ヒドロキシキノリン: アミノ基とテトラヒドロ構造がありません。
テトラヒドロキノリン: アミノ基とヒドロキシル基の両方を持っていません。
独自性
(R)-4-アミノ-1,2,3,4-テトラヒドロキノリン-6-オールは、テトラヒドロキノリン環にアミノ基とヒドロキシル基の両方が存在するため、独特です。官能基のこの組み合わせにより、様々な分野で様々な用途の可能性を秘めた、独特の反応性プロファイルが提供されます。
類似化合物との比較
Similar Compounds
4-Aminoquinoline: Lacks the tetrahydro structure and hydroxyl group.
6-Hydroxyquinoline: Lacks the amino group and tetrahydro structure.
Tetrahydroquinoline: Lacks both the amino and hydroxyl groups.
Uniqueness
®-4-Amino-1,2,3,4-tetrahydroquinolin-6-ol is unique due to the presence of both an amino group and a hydroxyl group on the tetrahydroquinoline ring. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications in various fields.
生物活性
(R)-4-Amino-1,2,3,4-tetrahydroquinolin-6-ol, a derivative of tetrahydroquinoline, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, often involving the reduction of quinoline derivatives or the use of catalytic hydrogenation techniques. The molecular structure is characterized by a tetrahydroquinoline ring with an amino group at the 4-position and a hydroxyl group at the 6-position. This specific arrangement is crucial for its biological activity.
The biological activity of this compound is attributed to its interaction with multiple biological targets:
- Anticancer Activity : Studies have shown that derivatives of tetrahydroquinoline exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to this compound have demonstrated the ability to inhibit cell proliferation in breast cancer (MCF7) and lung cancer (H460) cell lines with IC50 values ranging from 2.0 to 12.0 μM .
- Anti-inflammatory Properties : Certain derivatives have been identified as potent inhibitors of NF-κB transcriptional activity. This inhibition is crucial in reducing inflammatory responses and has implications for treating autoimmune diseases.
- Neuroprotective Effects : Research indicates that tetrahydroquinoline derivatives can modulate pathways associated with neurodegenerative disorders. For example, they have been shown to influence the proteolytic cleavage of amyloid precursor proteins, which is relevant in Alzheimer's disease.
Anticancer Efficacy
A comprehensive study evaluated the anticancer effects of various tetrahydroquinoline derivatives. Among them, compound 3c exhibited the most potent antiproliferative effects across multiple cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| H460 (Lung) | 2.0 ± 0.9 |
| A-431 (Skin) | 2.0 ± 0.9 |
| HT-29 (Colon) | 4.4 ± 1.3 |
| DU145 (Prostate) | 12.0 ± 1.6 |
| MCF7 (Breast) | 14.6 ± 3.9 |
These results indicate that structural modifications significantly impact the anticancer activity of tetrahydroquinoline derivatives .
Autoimmune Disease Treatment
A recent study focused on a specific derivative known as D4, which demonstrated improved bioavailability and therapeutic efficacy compared to existing treatments for autoimmune conditions like psoriasis and rheumatoid arthritis. The study reported that D4 effectively reduced symptoms in mouse models at lower doses without adverse effects .
特性
分子式 |
C9H12N2O |
|---|---|
分子量 |
164.20 g/mol |
IUPAC名 |
(4R)-4-amino-1,2,3,4-tetrahydroquinolin-6-ol |
InChI |
InChI=1S/C9H12N2O/c10-8-3-4-11-9-2-1-6(12)5-7(8)9/h1-2,5,8,11-12H,3-4,10H2/t8-/m1/s1 |
InChIキー |
MEGQELBITWKNRR-MRVPVSSYSA-N |
異性体SMILES |
C1CNC2=C([C@@H]1N)C=C(C=C2)O |
正規SMILES |
C1CNC2=C(C1N)C=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















